1,5-dimethyl-[1,2,4]Triazolo[4,3-a]quinolin-4-amine
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Overview
Description
1,5-dimethyl-[1,2,4]Triazolo[4,3-a]quinolin-4-amine is a heterocyclic compound that belongs to the class of triazoloquinolines. This compound is of significant interest due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dimethyl-[1,2,4]Triazolo[4,3-a]quinolin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-8-methyl-[1,2,4]triazolo[4,3-a]quinoline with various amines . The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1,5-dimethyl-[1,2,4]Triazolo[4,3-a]quinolin-4-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted triazoloquinolines with different functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,5-dimethyl-[1,2,4]Triazolo[4,3-a]quinolin-4-amine involves its interaction with various molecular targets:
Molecular Targets: This compound can intercalate into DNA, disrupting the replication process and leading to cell death.
Pathways Involved: The compound can induce apoptosis in cancer cells by upregulating pro-apoptotic proteins like BAX and caspases while downregulating anti-apoptotic proteins like Bcl-2.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-1-methyl-5-phenyl-[1,2,4]triazolo[4,3-a]quinolin-4-amine: Known for its anxiolytic properties.
1-isobutyl-1H-imidazo[4,5-c]quinolin-4-amine: Used in topical therapy for certain types of skin cancers.
Uniqueness
1,5-dimethyl-[1,2,4]Triazolo[4,3-a]quinolin-4-amine is unique due to its dual methyl substitution, which enhances its biological activity and specificity compared to other similar compounds .
Properties
Molecular Formula |
C12H12N4 |
---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
1,5-dimethyl-[1,2,4]triazolo[4,3-a]quinolin-4-amine |
InChI |
InChI=1S/C12H12N4/c1-7-9-5-3-4-6-10(9)16-8(2)14-15-12(16)11(7)13/h3-6H,13H2,1-2H3 |
InChI Key |
ACZAGMCYXCSPDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NN=C(N2C3=CC=CC=C13)C)N |
Origin of Product |
United States |
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